molecular formula C17H23N3 B5853274 1-benzyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine

1-benzyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine

Cat. No.: B5853274
M. Wt: 269.4 g/mol
InChI Key: ZFDHGFAQTCJRPY-UHFFFAOYSA-N
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Description

1-Benzyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperazine ring, and a 1-methyl-1H-pyrrol-2-ylmethyl group attached to the other nitrogen atom. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

    Attachment of the Pyrrole Group: The final step involves the reaction of the benzylated piperazine with 1-methyl-1H-pyrrole-2-carbaldehyde under reductive amination conditions using a reducing agent like sodium borohydride or sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any carbonyl groups present in the molecule.

    Substitution: The benzyl and pyrrole groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Reduced forms of any carbonyl-containing intermediates.

    Substitution: Halogenated derivatives of the benzyl or pyrrole groups.

Scientific Research Applications

1-Benzyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-Benzylpiperazine: Lacks the pyrrole group, making it less complex.

    4-[(1-Methyl-1H-pyrrol-2-yl)methyl]piperazine: Lacks the benzyl group, affecting its biological activity.

Uniqueness: 1-Benzyl-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine is unique due to the presence of both benzyl and pyrrole groups, which contribute to its diverse chemical reactivity and potential biological activities. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields.

Properties

IUPAC Name

1-benzyl-4-[(1-methylpyrrol-2-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3/c1-18-9-5-8-17(18)15-20-12-10-19(11-13-20)14-16-6-3-2-4-7-16/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDHGFAQTCJRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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